Cas no 1805837-46-0 (2,6-Diamino-4-fluoro-1H-benzimidazole)

2,6-Diamino-4-fluoro-1H-benzimidazole is a fluorinated benzimidazole derivative with a molecular formula of C7H7FN4. This compound features a benzimidazole core substituted with amino groups at the 2- and 6-positions and a fluorine atom at the 4-position, enhancing its reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of multiple amino groups allows for further functionalization, making it a versatile intermediate in heterocyclic synthesis. Its fluorine substituent contributes to improved metabolic stability and binding affinity in bioactive molecules. The compound is typically supplied as a high-purity solid, suitable for research and development in medicinal chemistry and material science.
2,6-Diamino-4-fluoro-1H-benzimidazole structure
1805837-46-0 structure
商品名:2,6-Diamino-4-fluoro-1H-benzimidazole
CAS番号:1805837-46-0
MF:C7H7FN4
メガワット:166.155683755875
CID:4824707

2,6-Diamino-4-fluoro-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • 2,6-Diamino-4-fluoro-1H-benzimidazole
    • インチ: 1S/C7H7FN4/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,9H2,(H3,10,11,12)
    • InChIKey: XOUMUHPTXRRQIN-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC2=C1N=C(N)N2)N

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 177
  • トポロジー分子極性表面積: 80.7
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2,6-Diamino-4-fluoro-1H-benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A061005718-1g
2,6-Diamino-4-fluoro-1H-benzimidazole
1805837-46-0 98%
1g
$2,043.34 2022-04-01
Alichem
A061005718-500mg
2,6-Diamino-4-fluoro-1H-benzimidazole
1805837-46-0 98%
500mg
$1,307.25 2022-04-01
Alichem
A061005718-250mg
2,6-Diamino-4-fluoro-1H-benzimidazole
1805837-46-0 98%
250mg
$832.86 2022-04-01

2,6-Diamino-4-fluoro-1H-benzimidazole 関連文献

2,6-Diamino-4-fluoro-1H-benzimidazoleに関する追加情報

Introduction to 2,6-Diamino-4-fluoro-1H-benzimidazole (CAS No. 1805837-46-0)

2,6-Diamino-4-fluoro-1H-benzimidazole, identified by the Chemical Abstracts Service Number (CAS No.) 1805837-46-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities. The presence of both amino and fluoro substituents in its structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The benzimidazole core is a privileged structure in medicinal chemistry, widely recognized for its role in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. The introduction of fluorine at the 4-position of the benzimidazole ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. Additionally, the amino groups at the 2- and 6-positions provide sites for further functionalization, allowing chemists to tailor the properties of the compound for specific therapeutic applications.

In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives with enhanced efficacy and reduced side effects. 2,6-Diamino-4-fluoro-1H-benzimidazole has emerged as a promising candidate in this regard. Its unique structural features make it an attractive starting point for synthesizing new analogs with improved pharmacokinetic profiles. Several studies have demonstrated its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

One of the most compelling aspects of 2,6-Diamino-4-fluoro-1H-benzimidazole is its ability to interact with biological targets through multiple mechanisms. The fluoro substituent can participate in hydrogen bonding and π-stacking interactions, while the amino groups can form salt bridges or coordinate with metal ions. This versatility allows the compound to exhibit a wide range of biological activities. For instance, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and progression.

Recent advancements in computational chemistry have further facilitated the exploration of 2,6-Diamino-4-fluoro-1H-benzimidazole's potential. Molecular docking studies have revealed that this compound can bind to specific pockets on target proteins with high affinity. These insights have guided the design of more potent derivatives with optimized binding properties. Moreover, virtual screening techniques have identified new scaffolds derived from 2,6-Diamino-4-fluoro-1H-benzimidazole that show promise in preclinical studies.

The synthesis of 2,6-Diamino-4-fluoro-1H-benzimidazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted precursors followed by fluorination and functional group modifications. The use of advanced catalytic systems has improved the efficiency of these processes, making it feasible to produce larger quantities of the compound for research purposes.

In addition to its pharmaceutical applications, 2,6-Diamino-4-fluoro-1H-benzimidazole has shown promise in materials science. Its ability to form stable complexes with metal ions makes it useful in developing coordination polymers and supramolecular structures. These materials have potential applications in catalysis, sensing, and nanotechnology.

The growing interest in 2,6-Diamino-4-fluoro-1H-benzimidazole has led to several patents being filed by pharmaceutical companies exploring its therapeutic potential. Clinical trials are underway to evaluate its efficacy in treating various conditions, including certain types of cancer and inflammatory diseases. The results from these trials are expected to provide valuable insights into its mechanism of action and clinical utility.

Future research directions for 2,6-Diamino-4-fluoro-1H-benzimidazole include exploring its role in modulating immune responses and developing it as a prodrug for targeted delivery systems. The integration of nanotechnology with traditional drug design approaches may further enhance its therapeutic potential by improving bioavailability and reducing toxicity.

In conclusion,2,6-Diamino-4-fluoro-1H-benzimidazole (CAS No. 1805837-46-0) is a versatile compound with significant promise in pharmaceuticals and materials science. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of its properties continues to grow,2,6-Diamino-4-fluoro-1H-benzimidazole is poised to play a crucial role in addressing some of today's most pressing medical challenges.

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